molecular formula C17H14F2O2 B14072549 4,4'-(3,3-Difluorocycloprop-1-ene-1,2-diyl)bis(methoxybenzene)

4,4'-(3,3-Difluorocycloprop-1-ene-1,2-diyl)bis(methoxybenzene)

Cat. No.: B14072549
M. Wt: 288.29 g/mol
InChI Key: WGXYAHHYPLGZFO-UHFFFAOYSA-N
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Description

4,4’-(3,3-Difluorocycloprop-1-ene-1,2-diyl)bis(methoxybenzene) is an organic compound characterized by the presence of a difluorocyclopropene ring flanked by two methoxybenzene groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(3,3-Difluorocycloprop-1-ene-1,2-diyl)bis(methoxybenzene) typically involves the following steps:

    Formation of the Cyclopropene Ring: The difluorocyclopropene ring is synthesized through a cyclopropanation reaction involving a suitable precursor and a difluorocarbene source.

    Attachment of Methoxybenzene Groups: The methoxybenzene groups are introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4,4’-(3,3-Difluorocycloprop-1-ene-1,2-diyl)bis(methoxybenzene) can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

    Reduction: The difluorocyclopropene ring can be reduced under specific conditions to yield cyclopropane derivatives.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products Formed

Scientific Research Applications

4,4’-(3,3-Difluorocycloprop-1-ene-1,2-diyl)bis(methoxybenzene) has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-(3,3-Difluorocycloprop-1-ene-1,2-diyl)bis(methoxybenzene) involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in organic electronics, its mechanism involves the transfer of electrons or holes through the material, facilitated by its conjugated structure and electronic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(3,3-Difluorocycloprop-1-ene-1,2-diyl)bis(methoxybenzene) is unique due to its difluorocyclopropene ring, which imparts distinct electronic properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific applications, such as organic electronics and materials science .

Properties

Molecular Formula

C17H14F2O2

Molecular Weight

288.29 g/mol

IUPAC Name

1-[3,3-difluoro-2-(4-methoxyphenyl)cyclopropen-1-yl]-4-methoxybenzene

InChI

InChI=1S/C17H14F2O2/c1-20-13-7-3-11(4-8-13)15-16(17(15,18)19)12-5-9-14(21-2)10-6-12/h3-10H,1-2H3

InChI Key

WGXYAHHYPLGZFO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C2(F)F)C3=CC=C(C=C3)OC

Origin of Product

United States

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